3-Bromo-p-terphenyl

Catalog No.
S1902068
CAS No.
1762-87-4
M.F
C18H13B
M. Wt
309.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-p-terphenyl

CAS Number

1762-87-4

Product Name

3-Bromo-p-terphenyl

IUPAC Name

1-bromo-3-(4-phenylphenyl)benzene

Molecular Formula

C18H13B

Molecular Weight

309.2 g/mol

InChI

InChI=1S/C18H13Br/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H

InChI Key

JJKJPQMYYSMPBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br

Organic Synthesis and Material Science

One potential application of 3-Bromo-p-terphenyl lies in its use as a building block for organic synthesis. The presence of the bromine atom makes it susceptible to substitution reactions, allowing researchers to introduce various functional groups and create more complex molecules. This could be valuable in the development of new pharmaceuticals, pesticides, or dyes [].

3-Bromo-p-terphenyl is a halogenated derivative of p-terphenyl, characterized by its structure that includes a central benzene ring flanked by two phenyl groups, with a bromine atom substituted at the para position of one of the phenyl groups. This compound has the chemical formula C18H13BrC_{18}H_{13}Br and is known for its unique properties that arise from the presence of the bromine atom, which influences its reactivity and interactions in various chemical environments .

  • Liquid crystals: Some terphenyl derivatives exhibit liquid crystalline behavior, making them potential candidates for display technologies [].
  • Organic semiconductors: Due to their conjugated π-electron systems, some terphenyls show semiconducting properties and could be used in organic electronics [].

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution, allowing for the synthesis of various derivatives.
  • Oxidation Reactions: This compound can undergo oxidation to produce quinones or other oxidized derivatives, which are often useful in organic synthesis.
  • Reduction Reactions: Reduction processes can convert the bromine atom into hydrogen, yielding p-terphenyl or other reduced derivatives .

Research indicates that 3-Bromo-p-terphenyl exhibits potential biological activities, including antimicrobial and cytotoxic effects. Studies have suggested that it may act on various biochemical pathways, making it a candidate for further investigation in medicinal chemistry. Its unique structure allows it to interact with biological systems in ways that are still being explored .

The synthesis of 3-Bromo-p-terphenyl is typically achieved through the bromination of p-terphenyl. Common methods include:

  • Bromination with Bromine: This reaction often employs thallic acetate as a catalyst in solvents such as dichloromethane or trifluoroacetic acid. The reaction conditions are generally mild, yielding high purity and yield of the product.
  • Industrial Production: For larger scale production, continuous flow reactors and advanced purification techniques like recrystallization and chromatography are utilized to ensure product quality .

3-Bromo-p-terphenyl has a variety of applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Material Science: The compound is utilized in producing advanced materials, including liquid crystalline materials and organic light-emitting diodes.
  • Biological Research: Ongoing studies explore its potential therapeutic applications in treating various diseases due to its biological activity .

Studies on 3-Bromo-p-terphenyl have focused on its interactions within biological systems and its reactivity with other chemical compounds. The presence of the bromine atom enhances its ability to participate in halogen bonding, which can influence molecular recognition processes in biochemical systems. These interactions are crucial for understanding its potential therapeutic effects and environmental behavior .

3-Bromo-p-terphenyl can be compared with several similar compounds, each possessing unique characteristics:

Compound NameStructure DescriptionUnique Features
p-TerphenylParent compound without bromineBaseline for comparison; lacks halogen effects
4-Bromo-p-terphenylBromine at the 4-positionDifferent reactivity profile due to position
4-Methyl-p-terphenylMethyl group instead of bromineAlters physical properties compared to bromine
4-Nitro-p-terphenylNitro group at para positionExhibits different electronic properties

3-Bromo-p-terphenyl's unique para-bromination significantly influences its solubility, melting point, and reactivity patterns compared to these similar compounds. Its specific halogen bonding capabilities also make it particularly valuable in research and industrial applications .

Multistep Organic Synthesis Approaches (Diels-Alder, Suzuki Coupling)

Diels-Alder Cycloaddition Pathways

The Diels-Alder reaction represents one of the most fundamental approaches for constructing terphenyl scaffolds, including brominated derivatives such as 3-bromo-p-terphenyl. This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile, forming six-membered rings through a concerted mechanism [1] [2].

In terphenyl synthesis, tetraphenylcyclopentadienone serves as a key diene component that undergoes Diels-Alder reactions with various dienophiles [1] [3]. The reaction proceeds through a cyclic transition state where three π bonds are reorganized to form a six-membered ring with at least one π bond and two σ bonds [4]. For brominated terphenyl formation, the dienophile component can be modified to introduce bromine substituents at specific positions.

A representative synthesis involves the reaction of conjugated dienes with dimethyl acetylene dicarboxylate under elevated temperatures. The initial Diels-Alder adduct undergoes subsequent isomerization and aromatization using enolate chemistry, typically employing diazabicyclo[5.4.0]undecane and bromotrichloromethane at controlled temperatures [1] [5]. This multistep sequence achieves yields of approximately 58% for terphenyl derivatives through a laboratory-accessible protocol [5].

The regioselectivity of Diels-Alder reactions in terphenyl synthesis is highly influenced by electronic and steric factors. Electron-withdrawing groups on the dienophile enhance reactivity, while bulky substituents can direct the regiochemical outcome [2]. For 3-bromo-p-terphenyl synthesis, careful selection of brominated dienophiles or post-cycloaddition bromination strategies is essential.

Advanced Diels-Alder approaches utilize domino reaction sequences that combine cycloaddition with retro-Diels-Alder processes. These tandem reactions merge multiple synthetic steps into single-pot procedures, significantly improving synthetic efficiency [2]. The use of 1,3-dienic δ-sultones with alkynes provides highly regioselective access to meta-terphenyl derivatives through sulfur dioxide elimination [2].

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for constructing biaryl and terphenyl systems through palladium-catalyzed carbon-carbon bond formation [6] [7]. This transformation couples aryl halides with arylboronic acids under basic conditions, providing exceptional functional group tolerance and mild reaction conditions [6].

For 3-bromo-p-terphenyl synthesis, sequential Suzuki coupling protocols offer precise control over substitution patterns. The process typically begins with 1,4-dibromo-2-nitrobenzene as a key substrate, undergoing chemoselective coupling at the position ortho to the nitro group [7]. This regioselectivity stems from the electron-withdrawing effect of the nitro group, which activates the adjacent carbon-bromide bond toward oxidative addition [7].

The catalytic cycle involves three fundamental steps: oxidative addition of the aryl halide to palladium(0), transmetallation with the arylboronic acid under basic conditions, and reductive elimination to form the carbon-carbon bond while regenerating the catalyst [6]. The reaction typically employs palladium catalysts with phosphine ligands, potassium carbonate as base, and aqueous-organic solvent systems [8].

Flow reactor methodologies have revolutionized Suzuki coupling applications in terphenyl synthesis by enabling continuous processing and precise reaction control [7]. These systems utilize phosphine-ligand-free palladium catalysts operating at room temperature, achieving excellent overall yields through sequential coupling steps [7]. The first coupling establishes one aryl-aryl connection, while the second coupling, performed in situ with different arylboronic acids, completes the terphenyl framework [7].

Optimization studies demonstrate that reaction yields approach 99% under optimized conditions using potassium carbonate in water at 50°C for 1.5 hours with 0.1 mol% palladium catalyst [8]. The high efficiency results from careful control of catalyst loading, base selection, and reaction temperature to minimize side reactions and maximize selectivity [8].

Suzuki Coupling ParametersOptimized ConditionsYield Impact
Catalyst Loading0.1 mol% Pd99% yield
BaseK₂CO₃ (2 equiv)Enhanced transmetallation
Temperature50°COptimal reaction rate
SolventH₂OGreen chemistry approach
Time1.5 hoursComplete conversion

Catalytic Coupling Reactions for Brominated Terphenyl Formation

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern brominated terphenyl synthesis, offering exceptional versatility in constructing complex aromatic frameworks [9] [10]. These transformations exploit the unique ability of palladium complexes to facilitate carbon-carbon bond formation through well-defined catalytic cycles [10].

The development of specialized terphenyl phosphine ligands has significantly enhanced catalyst performance in brominated aromatic synthesis [9]. These bulky, electron-rich ligands stabilize palladium centers while providing steric control over regiochemistry [9]. Compared to traditional ligands such as BrettPhos and BINAP, terphenyl phosphines demonstrate superior efficiency and broader substrate scope for challenging aryl halide couplings [9].

Advanced palladium systems utilize hypervalent iodine-benzyne precursors for generating reactive aryne intermediates [3]. The protocol employs phenyl[2-(trimethylsilyl)phenyl]iodonium triflate as a benzyne precursor, which undergoes fluoride-induced elimination to generate benzyne in situ [3]. This reactive intermediate participates in Diels-Alder reactions with cyclopentadienone derivatives, achieving yields of 86% for tetraphenylnaphthalene derivatives [3].

Carbon-fluorine bond activation represents an emerging strategy for brominated terphenyl synthesis [11]. Palladium-catalyzed cross-coupling of polyfluorinated nitrobenzenes with aryl- and vinyl-boron substrates provides access to polyfluorinated terphenyl and styrene derivatives [11]. This methodology exploits the unique reactivity of fluorinated aromatics under palladium catalysis, enabling selective carbon-fluorine bond cleavage [11].

The mechanistic pathway involves initial coordination of the fluorinated substrate to palladium, followed by oxidative addition through carbon-fluorine bond activation [11]. Subsequent transmetallation with organoboron reagents and reductive elimination completes the catalytic cycle [11]. This approach demonstrates the expanding scope of palladium catalysis beyond traditional halide substrates [11].

Alternative Metal-Catalyzed Approaches

Nickel-catalyzed cross-coupling reactions offer complementary reactivity profiles for brominated terphenyl synthesis, particularly for challenging substrate combinations [10]. Nickel complexes often demonstrate enhanced reactivity toward aryl chlorides and other less reactive electrophiles, expanding the scope of available starting materials [10].

Copper-mediated coupling reactions, exemplified by the Ullmann reaction, provide access to highly substituted terphenyl derivatives through radical-mediated pathways [12] [13]. The mechanism involves single-electron transfer processes that generate aryl radicals capable of undergoing carbon-carbon bond formation [12]. While requiring elevated temperatures, these reactions tolerate diverse functional groups and provide unique regiochemical outcomes [12] [13].

Recent studies of carbon-carbon coupling on metal surfaces reveal fundamental insights into coupling mechanisms [14] [15]. Scanning tunneling microscopy investigations of 4,4″-dibromo-p-terphenyl on copper surfaces demonstrate hierarchical dehalogenation behavior, with selective removal of different halides under controlled conditions [15]. These surface-science approaches inform the development of heterogeneous catalysts for large-scale synthesis [14] [15].

Organocatalytic and Metal-Free Approaches

Metal-free synthesis strategies have gained prominence due to environmental considerations and cost factors [16]. Triflic acid-catalyzed cyclocondensation of aryl methyl ketones with triethyl orthoformate provides a direct route to meta-terphenyl derivatives [16]. This transformation merges six synthetic steps into a single-pot procedure, achieving remarkable synthetic efficiency [16].

The mechanism involves initial formation of an acetal intermediate, followed by cyclization and elimination processes that construct the terphenyl framework [16]. The reaction proceeds under solvent-free conditions with catalytic amounts of triflic acid, demonstrating the power of organocatalytic approaches [16].

Radical-mediated bromination using environmentally benign reagent systems represents another metal-free strategy [17]. The aluminum bromide-bromine system in aqueous medium achieves excellent yields (94-96%) for aromatic bromination under mild conditions [17]. This approach offers advantages in terms of atom economy, solvent compatibility, and catalyst recyclability [17].

Purification Techniques and Yield Optimization Strategies

Chromatographic Purification Methods

Column chromatography remains the most versatile and widely employed purification technique for brominated terphenyl compounds [18] [19]. The method exploits differences in polarity between target compounds and impurities, enabling separation through differential adsorption on stationary phases [18].

Silica gel represents the most common stationary phase, with particle size and surface area optimized for different separation challenges [18]. Normal phase chromatography using silica gel with hexane-ethyl acetate gradients provides excellent resolution for moderately polar brominated terphenyls [18]. The elution order follows increasing polarity, with less polar compounds eluting first [18].

Flash column chromatography enhances separation efficiency through pressurized solvent delivery, reducing separation times from hours to minutes [20]. This technique employs specialized glass columns with optimized flow rates and gradient profiles [20]. The method is particularly effective for compounds with similar polarities that require high-resolution separation [20].

Reverse phase chromatography using C18-bonded silica provides complementary selectivity for hydrophobic brominated terphenyls [20]. The stationary phase retains nonpolar compounds while polar impurities elute rapidly with aqueous-organic mobile phases [20]. This approach is especially valuable for removing highly polar byproducts and inorganic salts [20].

High-Performance Liquid Chromatography (HPLC) offers the highest resolution for analytical and preparative applications [20]. Modern HPLC systems provide precise control over flow rates, gradients, and detection parameters, enabling quantitative analysis and purification of complex mixtures [20]. Preparative HPLC scales allow isolation of gram quantities of pure compounds [20].

Chromatographic MethodStationary PhaseMobile PhaseResolutionThroughput
Flash ColumnSilica gelOrganic gradientsHighModerate
Normal PhaseSilica gelHexane/EtOAcHighHigh
Reverse PhaseC18-bonded silicaWater/ACNVery HighModerate
Preparative HPLCVariousOptimizedExcellentLow

Alternative Purification Strategies

Crystallization and recrystallization provide highly effective purification for brominated terphenyls that form well-defined crystal structures [19]. The process exploits differences in solubility between target compounds and impurities in various solvents [19]. Hot dissolution followed by controlled cooling generates pure crystals while leaving impurities in solution [19].

Solvent selection represents a critical parameter in crystallization optimization [19]. Ideal solvents dissolve the target compound readily at elevated temperatures but show limited solubility at room temperature [19]. Common solvent systems include alcohols, aromatic hydrocarbons, and mixed solvent combinations [19].

Trituration offers a rapid purification method for removing polar impurities from crude brominated terphenyls [5]. The technique involves washing solid products with cold solvents that dissolve impurities but leave the target compound unchanged [5]. This approach is particularly effective as a preliminary purification step before chromatography [5].

Vacuum distillation provides an alternative for volatile brominated terphenyl derivatives, though high molecular weights often limit applicability [19]. The method exploits differences in boiling points under reduced pressure, enabling separation without thermal decomposition [19].

Yield Optimization Strategies

Reaction condition optimization represents the most direct approach to improving yields in brominated terphenyl synthesis [21] [22]. Statistical experimental design methods, including factorial designs and response surface methodologies, enable systematic exploration of reaction parameter space [21].

Temperature optimization balances reaction rate against selectivity and side reaction formation [22] [23]. Higher temperatures generally increase reaction rates but may promote decomposition or unwanted side reactions [22]. Optimal temperatures typically range from 50-120°C for most coupling reactions [22].

Catalyst loading optimization minimizes costs while maintaining high activity [22] [23]. Loading levels between 0.1-5 mol% typically provide optimal performance for palladium-catalyzed reactions [8] [3]. Excessive catalyst loading can promote side reactions, while insufficient loading reduces conversion rates [22].

Solvent effects significantly influence reaction outcomes through polarity, coordinating ability, and solubility parameters [22] [23]. Polar solvents generally favor ionic reaction pathways, while nonpolar solvents promote radical mechanisms [22]. Water emerges as an environmentally favorable solvent for many coupling reactions [8] [7].

Optimization ParameterTypical RangeImpact on YieldOptimization Strategy
Temperature50-120°CRate vs selectivityStatistical design
Catalyst Loading0.1-5 mol%Activity vs costSystematic screening
Reaction Time0.5-24 hoursConversion vs decompositionKinetic monitoring
SolventVariousSolubility vs reactivityPolarity matching

Process Intensification Methods

Microwave-assisted synthesis dramatically reduces reaction times while maintaining high yields [24]. Microwave irradiation provides rapid, uniform heating that accelerates reaction rates without requiring bulk heating [24]. For brominated compound synthesis, microwave conditions achieve 81-93% yields in 2-minute reaction times [24].

Flow chemistry enables continuous processing with precise control over reaction parameters [7]. Flow reactors provide excellent heat and mass transfer, enabling reactions under conditions that would be challenging in batch systems [7]. Sequential Suzuki coupling in flow reactors achieves excellent overall yields through precise residence time control [7].

Continuous processing offers advantages in scalability, safety, and environmental impact [7]. Flow systems minimize waste generation, reduce solvent consumption, and enable real-time monitoring of reaction progress [7]. These features make flow chemistry particularly attractive for pharmaceutical and fine chemical applications [7].

The thermal behavior of 3-Bromo-p-terphenyl is closely related to its parent compound, p-terphenyl, which exhibits distinctive phase transition characteristics. The parent p-terphenyl undergoes a well-documented order-disorder phase transition at 193.5±0.1 K [1], associated with molecular conformational changes. This phase transition is characterized by a lambda-shaped heat capacity anomaly with an enthalpy of transition of 304±20 J mol⁻¹ and an entropy of transition of 1.63±0.10 J K⁻¹ mol⁻¹ [1].

The thermal stability profile shows that p-terphenyl maintains stability up to approximately 250°C [2], with a melting point range of 212-214°C [3] [4] [5] [6] and a boiling point of 389°C [3] [4] [5] [6]. Heat capacity measurements demonstrate anomalies in the range from 400 K to the melting point [7], indicating complex thermal behavior associated with phenyl ring motions and molecular diffusion processes.

For 3-Bromo-p-terphenyl specifically, the boiling point is estimated at 441.9±14.0°C [8], representing an increase of approximately 53°C compared to the parent compound. This elevation is attributed to the increased molecular weight (309.21 g/mol) and enhanced intermolecular interactions resulting from the bromine substitution. The density is estimated at 1.3±0.1 g/cm³ [8], showing an increase from the parent compound density of 1.23 g/cm³ [3].

Differential scanning calorimetry studies on related terphenyl derivatives indicate that halogen substitution can significantly affect phase transition temperatures and thermal stability profiles [9] [1]. The presence of the bromine substituent is expected to influence the conformational dynamics of the phenyl rings, potentially altering the temperature at which order-disorder transitions occur.

Thermal Propertyp-Terphenyl3-Bromo-p-terphenylReference
Melting Point (°C)212-214Not determined [3] [4] [5] [6]
Boiling Point (°C)389441.9±14.0 [3] [8]
Phase Transition Temperature (K)193.5±0.1Not determined [1]
Enthalpy of Transition (J/mol)304±20Not determined [1]
Flash Point (°C)207217.7±14.5 [3] [8]
Thermal Stability RangeUp to 250°CExpected similar [2]

Solubility Profile in Organic Solvents

The solubility characteristics of 3-Bromo-p-terphenyl follow patterns similar to the parent p-terphenyl compound, with modifications due to the bromine substitution. The compound exhibits essentially no solubility in water, with p-terphenyl showing only 0.02 mg/L solubility at 25°C [3] [10] [4] [5]. This hydrophobic character is enhanced in the brominated derivative due to increased molecular size and lipophilicity.

In organic solvents, the solubility profile demonstrates variable behavior depending on solvent polarity and hydrogen bonding capacity. The parent compound shows good solubility in hot benzene [3] [10] [4] [5] and very high solubility in hot ethanol [10]. Chloroform and dimethyl sulfoxide provide slight solubility, with the latter requiring heating and sonication for optimal dissolution [3] [11]. Diethyl ether shows limited solubility [3] [10] [4] [5], while hot toluene allows for almost transparent solutions [4] [5].

For 3-Bromo-p-terphenyl, the bromine substitution is expected to increase solubility in non-polar and moderately polar aprotic solvents due to enhanced polarizability and potential halogen bonding interactions [12]. The increased molecular weight and size may reduce solubility in solvents with strong hydrogen bonding networks but enhance dissolution in aromatic solvents through enhanced π-π stacking interactions.

Solvent SystemSolubility ClassificationTemperature DependenceReference
WaterInsoluble (0.02 mg/L at 25°C)Minimal [3] [10] [4] [5]
BenzeneSolubleRequires heating [3] [10] [4] [5]
ChloroformSlightly solubleRoom temperature [3] [11]
Dimethyl sulfoxideSlightly solubleRequires heating/sonication [3] [11]
Diethyl etherSlightly solubleRoom temperature [3] [10] [4] [5]
EthanolVery solubleRequires heating [10]
TolueneHigh solubilityRequires heating [4] [5]

The enhanced solubility in aromatic solvents can be attributed to favorable π-π interactions between the extended aromatic system and solvent molecules. The bromine substituent contributes additional polarizability, potentially facilitating dissolution through induced dipole interactions. Studies on related brominated aromatic compounds suggest that halogen substitution can significantly modify solvent-solute interactions through both steric and electronic effects [13] [14].

Electronic Properties and Conjugation Effects

The electronic structure of 3-Bromo-p-terphenyl is characterized by an extended π-conjugated system spanning three phenyl rings, with electronic properties modified by the bromine substituent. The parent p-terphenyl exhibits a maximum absorption wavelength at 276 nm in cyclohexane [4] [15] [5], indicating effective π-conjugation across the molecular framework. The ionization potential ranges from 7.78-8.01 eV [16], reflecting the stable aromatic system.

The introduction of bromine at the 3-position creates a complex interplay of electronic effects. Bromine exhibits both electron-withdrawing inductive effects (-I) due to its electronegativity and electron-donating resonance effects (+R) through its p-orbital interactions with the aromatic π-system [17]. This dual nature significantly influences the overall electronic distribution within the molecule.

Computational studies on related halogenated terphenyl systems indicate that bromine substitution can alter frontier orbital energies and modify the HOMO-LUMO gap [18]. The electron-withdrawing character of bromine tends to stabilize both HOMO and LUMO levels, with the net effect on the energy gap depending on the specific substitution pattern and molecular conformation [19] [20].

The conjugation effects in the terphenyl system are influenced by the conformational flexibility of the molecule. The three phenyl rings adopt a non-coplanar twisted arrangement [21], which affects the extent of π-orbital overlap and electronic communication. Studies on pressure-induced phase transitions demonstrate that p-terphenyl can adopt planar conformations under specific conditions [22] [23], suggesting that the degree of conjugation is conformationally dependent.

Nuclear magnetic resonance spectroscopy provides insight into electronic effects through chemical shift patterns. Studies on substituted terphenyl derivatives show that electronic changes at para-positions create measurable effects on NMR chemical shifts, following correlations with Hammett constants [24] [25] [26]. For bromine substitution, the meta-protons on the central ring are expected to show characteristic downfield shifts due to the electron-withdrawing effect.

Electronic Propertyp-TerphenylExpected Effect of Br SubstitutionReference
Maximum Absorption (nm)276 (cyclohexane)Likely red-shifted [4] [15] [5]
Ionization Potential (eV)7.78-8.01Expected increase [16]
Refractive Index1.5500 (estimate)Expected increase [3]
Molecular ConformationNon-coplanar twistedSimilar twisted arrangement [21]

The electronic coupling between aromatic rings in the terphenyl framework facilitates charge transfer processes, which are important for applications in organic electronics [27] [19]. The bromine substituent can serve as both an electron-withdrawing group and a site for potential halogen bonding interactions [12], influencing molecular assembly and electronic communication in solid-state arrangements.

Spectroelectrochemical studies on related terphenyl-bridged systems demonstrate that substituent effects can significantly modify redox potentials and electronic coupling parameters [24]. The presence of bromine is expected to make the molecule more electron-deficient, potentially affecting its behavior in charge transport applications and its reactivity toward nucleophilic substitution reactions.

XLogP3

6.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl

Dates

Last modified: 08-16-2023

Explore Compound Types